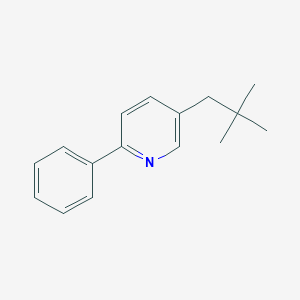
5-Neopentyl-2-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Neopentyl-2-phenylpyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a pyridine ring substituted with a neopentyl group at the 5-position and a phenyl group at the 2-position. This unique arrangement imparts specific chemical and physical properties to the compound, making it of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Neopentyl-2-phenylpyridine typically involves the reaction of 2-phenylpyridine with neopentyl bromide under basic conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the neopentyl group is introduced at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-Neopentyl-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the phenyl ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
5-Neopentyl-2-phenylpyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 5-Neopentyl-2-phenylpyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved would depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridine: A closely related compound with a phenyl group at the 2-position of the pyridine ring. It is used in similar applications, such as coordination chemistry and material science.
2,5-Diphenylpyridine: Another related compound with phenyl groups at both the 2- and 5-positions. It has similar chemical properties and applications.
Uniqueness
5-Neopentyl-2-phenylpyridine is unique due to the presence of the neopentyl group at the 5-position. This bulky substituent can influence the compound’s reactivity, steric properties, and overall stability. The neopentyl group can also impact the compound’s ability to form specific metal complexes, making it distinct from other pyridine derivatives.
Propiedades
Fórmula molecular |
C16H19N |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
5-(2,2-dimethylpropyl)-2-phenylpyridine |
InChI |
InChI=1S/C16H19N/c1-16(2,3)11-13-9-10-15(17-12-13)14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3 |
Clave InChI |
DSJHRAFUNZTFRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=CN=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


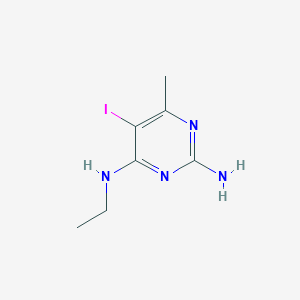
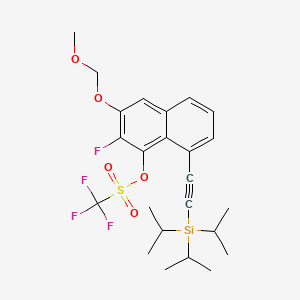
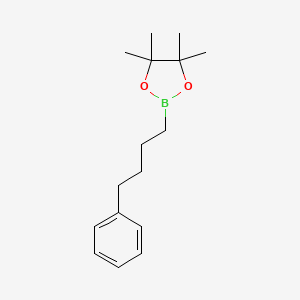
![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B13925522.png)
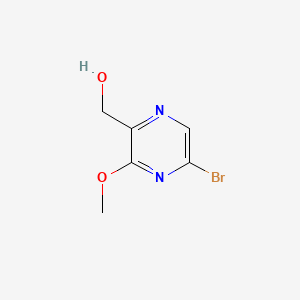

![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)

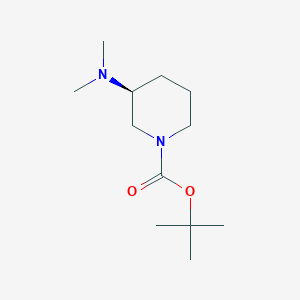

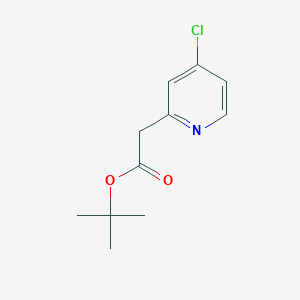
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
